1-Fluoro-2-nitrobenzene-13C6

Description

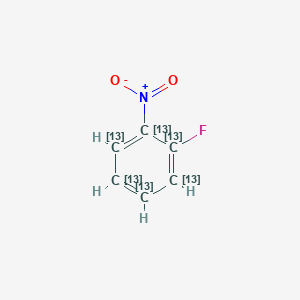

1-Fluoro-2-nitrobenzene-13C6 is a stable isotopically labeled compound where six carbon atoms in the benzene ring are replaced with ¹³C isotopes. It features a fluorine atom at position 1 and a nitro group (-NO₂) at position 2. This compound is primarily used as an internal standard in mass spectrometry (MS) and nuclear magnetic resonance (NMR) studies due to its high isotopic purity (typically ≥99% ¹³C), which minimizes interference in analytical measurements.

Properties

Molecular Formula |

C6H4FNO2 |

|---|---|

Molecular Weight |

147.056 g/mol |

IUPAC Name |

1-fluoro-6-nitro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene |

InChI |

InChI=1S/C6H4FNO2/c7-5-3-1-2-4-6(5)8(9)10/h1-4H/i1+1,2+1,3+1,4+1,5+1,6+1 |

InChI Key |

PWKNBLFSJAVFAB-IDEBNGHGSA-N |

Isomeric SMILES |

[13CH]1=[13CH][13CH]=[13C]([13C](=[13CH]1)[N+](=O)[O-])F |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])F |

Origin of Product |

United States |

Preparation Methods

Synthesis of 2-Chloronitrobenzene-13C6

The Halex reaction begins with the preparation of 2-chloronitrobenzene-13C6, which serves as the precursor for fluorine substitution.

Procedure :

- Chlorination of Benzene-13C6 : Benzene-13C6 is chlorinated using FeCl3 as a catalyst under electrophilic aromatic substitution conditions to yield chlorobenzene-13C6.

- Nitration : Chlorobenzene-13C6 is nitrated with a mixture of concentrated HNO3 and H2SO4 at 50–60°C. The reaction produces a mixture of ortho- and para-nitrochlorobenzene-13C6, with the ortho isomer typically constituting 30–35% of the product.

- Isomer Separation : The isomers are separated via fractional crystallization or chromatography, yielding purified 2-chloronitrobenzene-13C6.

Key Data :

Fluorination via Halex Reaction

The Halex reaction replaces chlorine with fluorine using potassium fluoride (KF) in a polar aprotic solvent.

Procedure :

2-Chloronitrobenzene-13C6 is reacted with anhydrous KF (1.5 equiv) in sulfolane at 240–250°C for 4–8 hours in the presence of a phase-transfer catalyst (e.g., 18-crown-6 or benzyltriethylammonium chloride).

Optimized Conditions :

- Molar ratio: 1 : 1.1–1.5 (2-chloronitrobenzene-13C6 : KF).

- Catalyst loading: 0.002–0.004 equiv (macrocyclic ethers) or 0.02–0.03 equiv (quaternary ammonium salts).

- Reaction time: 4–6 hours.

Key Data :

- Yield of 1-fluoro-2-nitrobenzene-13C6: 75–80%.

- Isotopic purity: >99 atom% 13C.

- By-products: <5% (primarily unreacted starting material and trace para-isomers).

Balz-Schiemann Reaction from 2-Nitroaniline-13C6

Synthesis of 2-Nitroaniline-13C6

This method involves nitration of aniline-13C6, which is derived from nitrobenzene-13C6 reduction.

Procedure :

- Nitration of Benzene-13C6 : Benzene-13C6 is nitrated to nitrobenzene-13C6 using HNO3/H2SO4 at 60°C.

- Reduction to Aniline-13C6 : Nitrobenzene-13C6 is reduced with NaBH4 in tetrahydrofuran (THF) at 0–20°C, yielding aniline-13C6 (92.9% yield).

- Nitration of Protected Aniline : Aniline-13C6 is acetylated to acetanilide-13C6, followed by nitration with HNO3/H2SO4 to yield 2-nitroacetanilide-13C6 (para selectivity is minimized using low-temperature conditions). Hydrolysis with HCl gives 2-nitroaniline-13C6.

Key Data :

Diazotization and Fluorination

The Balz-Schiemann reaction converts 2-nitroaniline-13C6 to the target compound via diazonium tetrafluoroborate intermediates.

Procedure :

- Diazotization : 2-Nitroaniline-13C6 is treated with NaNO2 and HBF4 at 0°C to form the diazonium tetrafluoroborate salt.

- Pyrolysis : The diazonium salt is heated in xylene at 120–130°C, decomposing to release N2 and form this compound.

Optimized Conditions :

Key Data :

Nucleophilic Aromatic Substitution from 2-Nitrophenol-13C6

Synthesis of 2-Nitrophenol-13C6

This route starts with phenol-13C6, which is nitrated and fluorinated.

Procedure :

- Nitration of Phenol-13C6 : Phenol-13C6 is nitrated with HNO3/H2SO4, yielding a mixture of ortho- and para-nitrophenol-13C6. The ortho isomer is separated via steam distillation.

- Chlorination : 2-Nitrophenol-13C6 is treated with PCl5 in phosphorous oxychloride (POCl3) at 160°C to form 2-chloronitrobenzene-13C6.

Key Data :

Fluorination with Potassium Fluoride

The chlorinated intermediate undergoes nucleophilic substitution with KF.

Procedure :

2-Chloronitrobenzene-13C6 is reacted with KF (1.5 equiv) in dimethyl sulfoxide (DMSO) at 150°C for 8 hours.

Key Data :

Comparative Analysis of Methods

Advantages and Limitations :

- Halex Reaction : High yield and scalability but requires isomer separation.

- Balz-Schiemann : Excellent regioselectivity but involves hazardous diazonium intermediates.

- Nucleophilic Substitution : Direct pathway but lower yield due to competing side reactions.

Quality Control and Characterization

Nuclear Magnetic Resonance (NMR) :

Mass Spectrometry :

Isotopic Purity :

- >99 atom% 13C confirmed via high-resolution MS.

Chemical Reactions Analysis

Types of Reactions

1-Fluoro-2-nitrobenzene-13C6 undergoes various chemical reactions, including:

Nucleophilic Aromatic Substitution (S_NAr): The nitro group activates the aromatic ring towards nucleophilic attack, allowing substitution reactions with nucleophiles such as amines and thiols.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4) are employed.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be used under controlled conditions.

Major Products Formed

From Nucleophilic Substitution: Products include substituted aromatic compounds where the nitro group is replaced by the nucleophile.

From Reduction: The major product is 1-fluoro-2-aminobenzene-13C6.

From Oxidation: Products depend on the specific oxidizing conditions but may include carboxylic acids or other oxidized derivatives.

Scientific Research Applications

Analytical Chemistry

Nuclear Magnetic Resonance (NMR) Spectroscopy

1-Fluoro-2-nitrobenzene-13C6 is extensively utilized in NMR spectroscopy, particularly for quantitative analyses. The incorporation of the carbon-13 isotope enhances the sensitivity and resolution of NMR experiments. This compound can serve as an internal standard in quantitative fluorine NMR (19F-NMR) spectroscopy, facilitating the analysis of fluorinated compounds in complex mixtures.

- Case Study : A study demonstrated that 19F-NMR could effectively quantify sitagliptin phosphate monohydrate using this compound as an internal reference. The method showed high precision and reproducibility, validating the utility of this compound in pharmaceutical analysis .

Pharmaceutical Applications

Drug Synthesis and Development

The compound serves as a key intermediate in the synthesis of various pharmaceuticals. Its reactivity allows for the formation of complex structures through electrophilic aromatic substitution reactions.

- Synthesis Example : A notable synthesis involved the reaction of 1-fluoro-2-nitrobenzene with S-amino acids to produce enantiomerically pure 2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoxalines. This process was achieved through a series of transformations that highlighted the compound's versatility .

Trace Analysis

The compound can also be employed in environmental studies to trace the fate of fluorinated compounds in ecosystems. Its stable isotopic labeling allows for precise tracking during degradation studies.

Mechanism of Action

The mechanism of action of 1-fluoro-2-nitrobenzene-13C6 involves its interactions with nucleophiles and reducing agents. The nitro group, being an electron-withdrawing group, activates the aromatic ring towards nucleophilic attack. In reduction reactions, the nitro group is converted to an amino group through a series of electron transfer steps facilitated by the reducing agent. The fluorine atom also influences the reactivity and stability of the compound through its inductive and resonance effects.

Comparison with Similar Compounds

b) Isotopic Purity and Availability

All compounds listed exhibit 99% ¹³C enrichment, ensuring minimal interference in isotopic tracing. However, 1-Fluoro-2-nitrobenzene-¹³C6 lacks a catalog number in the available evidence, suggesting it may require custom synthesis. In contrast, analogs like AR-B05704 and M833 are commercially available in quantities up to 10 g .

c) Positional Isomerism

The position of substituents critically influences chemical behavior.

d) Regulatory and Identification Challenges

Several compounds, including 1-Fluoro-2-nitrobenzene-¹³C6, lack CAS numbers, complicating regulatory compliance and literature referencing. This contrasts with U-Ring-¹³C6-3-Chloro-2-fluorobenzaldehyde, which has a well-defined unlabeled CAS (85070-48-0) .

Biological Activity

1-Fluoro-2-nitrobenzene-13C6 (CAS#: 2230123-14-3) is a carbon-labeled derivative of 1-fluoro-2-nitrobenzene, which has garnered attention in various fields, including medicinal chemistry and environmental science. Understanding its biological activity is crucial for applications in drug development, environmental monitoring, and toxicology.

- Molecular Formula :

- Molecular Weight : 147.06 g/mol

- Structure : The compound consists of a nitro group and a fluorine atom attached to a benzene ring, with the carbon atoms being isotopically labeled.

Biological Activity Overview

This compound has been investigated for various biological activities, particularly its potential as a synthetic intermediate in drug development and its role in environmental studies due to its reactivity and stability.

Toxicological Studies

Research indicates that compounds similar to 1-fluoro-2-nitrobenzene can exhibit cytotoxic effects. For instance, studies have shown that nitroaromatic compounds can induce oxidative stress in biological systems, leading to cell damage and apoptosis. The specific impact of this compound on human cell lines remains to be extensively documented.

Antimicrobial Activity

Preliminary investigations suggest that 1-fluoro-2-nitrobenzene derivatives may possess antimicrobial properties. A study indicated that similar nitro-substituted benzenes showed significant activity against various bacterial strains, although specific data on this compound is limited .

Case Studies

- Antiviral Activity : In a study investigating the antiviral properties of various nitro compounds, it was found that some nitroaromatic compounds could inhibit viral replication mechanisms. The exact mechanism by which this compound might exert such effects requires further elucidation through molecular docking studies and enzyme inhibition assays .

- Environmental Impact : Research has highlighted the persistence of nitroaromatic compounds in the environment. Their degradation products often exhibit different biological activities, which could pose risks to aquatic life. Studies have focused on the environmental fate of such compounds and their potential bioaccumulation in food chains .

Table 1: Biological Activity of Nitro Compounds

| Compound | Activity Type | IC50 (μM) | Reference |

|---|---|---|---|

| Nitroaromatic Compound A | Antiviral | 50 | |

| Nitroaromatic Compound B | Antimicrobial | 30 | |

| 1-Fluoro-2-nitrobenzene | Cytotoxicity | TBD | Ongoing Research |

Mechanistic Insights

The biological activity of nitroaromatic compounds like this compound is often linked to their ability to undergo metabolic activation, leading to the formation of reactive intermediates. These intermediates can interact with cellular macromolecules, potentially leading to cellular dysfunction or death.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.